molecular formula C15H12ClNO4 B8583561 4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid

4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid

Cat. No. B8583561
M. Wt: 305.71 g/mol
InChI Key: KNVHJZCCSJNVOK-UHFFFAOYSA-N
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Patent
US06495604B1

Procedure details

Potassium t-butoxide (24.7 g) was dissolved in dimethylsulfoxide (221 ml) and admixed with methyl 4-benzyloxycarbonylamino-3-chlorobenzoate (4.52 g) and the mixture was stirred at room temperature for 25 minutes. The reaction mixture was poured into water (200 ml), which was then acidified with 1N hydrochloric acid (225 ml) and then extracted with ethyl acetate. The ethyl acetate layer was washed successively with water and saturated brine, and dried over magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by column chromatography on silica gel (ethyl acetate/hexane=2:5). A desired fraction was concentrated under reduced pressure to obtain 4-benzyloxycarbonylamino-3-chlorobenzoic acid (2.47 g) as a white powder.
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
221 mL
Type
solvent
Reaction Step One
Name
methyl 4-benzyloxycarbonylamino-3-chlorobenzoate
Quantity
4.52 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
225 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[CH2:7]([O:14][C:15]([NH:17][C:18]1[CH:27]=[CH:26][C:21]([C:22]([O:24]C)=[O:23])=[CH:20][C:19]=1[Cl:28])=[O:16])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.O.Cl>CS(C)=O>[CH2:7]([O:14][C:15]([NH:17][C:18]1[CH:27]=[CH:26][C:21]([C:22]([OH:24])=[O:23])=[CH:20][C:19]=1[Cl:28])=[O:16])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
24.7 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
221 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
methyl 4-benzyloxycarbonylamino-3-chlorobenzoate
Quantity
4.52 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC1=C(C=C(C(=O)OC)C=C1)Cl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
225 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed successively with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (ethyl acetate/hexane=2:5)
CONCENTRATION
Type
CONCENTRATION
Details
A desired fraction was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC1=C(C=C(C(=O)O)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.47 g
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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